![molecular formula C18H26INOSi B14495686 N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide CAS No. 65089-41-0](/img/structure/B14495686.png)
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a trimethylammonium group and a silyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide with methyl(diphenyl)silyl chloride. The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or acetate.
Oxidation Reactions: The silyl ether linkage can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding amine and silane.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of N,N,N-trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium chloride, bromide, or acetate.
Oxidation: Formation of N,N,N-trimethyl-2-{[diphenylsilanol]oxy}ethan-1-aminium iodide.
Reduction: Formation of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide and methyl(diphenyl)silane.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable silyl ether linkages.
Medicine: Explored for its potential use in drug delivery systems, where the silyl ether linkage can be used to protect active pharmaceutical ingredients until they reach their target site.
Industry: Utilized in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide involves the interaction of its quaternary ammonium group with various molecular targets. The silyl ether linkage provides stability and can undergo hydrolysis under specific conditions to release the active components. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-{[methyl(phenyl)silyl]oxy}ethan-1-aminium iodide
- N,N,N-Trimethyl-2-{[methyl(dimethyl)silyl]oxy}ethan-1-aminium iodide
- N,N,N-Trimethyl-2-{[methyl(triphenyl)silyl]oxy}ethan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is unique due to the presence of the diphenylsilyl group, which provides distinct steric and electronic properties compared to other silyl ether compounds. This uniqueness can influence its reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
65089-41-0 |
|---|---|
Formule moléculaire |
C18H26INOSi |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
trimethyl-[2-[methyl(diphenyl)silyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C18H26NOSi.HI/c1-19(2,3)15-16-20-21(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DKIDOBJGBNNZTQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


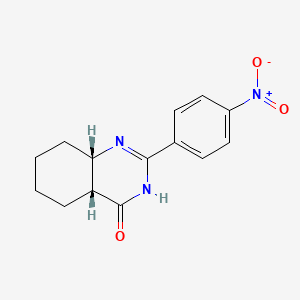
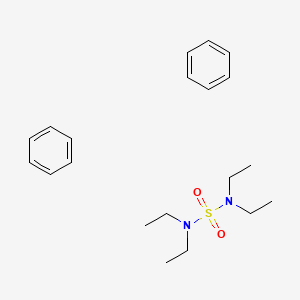
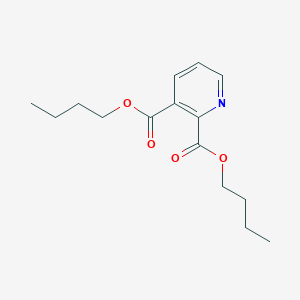
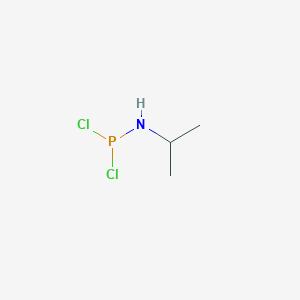
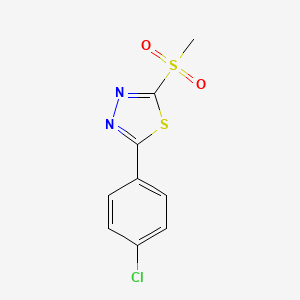
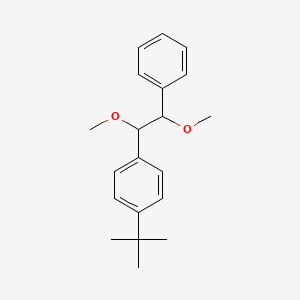

![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

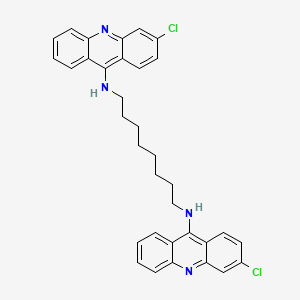
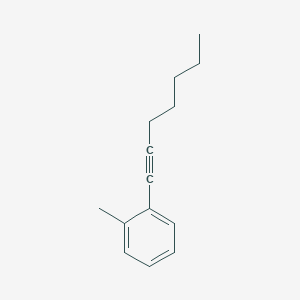

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
